3-(Hydroxymethyl)-3,4-dihydroquinoxalin-2(1H)-one
Description
Properties
IUPAC Name |
3-(hydroxymethyl)-3,4-dihydro-1H-quinoxalin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c12-5-8-9(13)11-7-4-2-1-3-6(7)10-8/h1-4,8,10,12H,5H2,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHYHTJWKQDOTLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(C(=O)N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10438158 | |
| Record name | 3-(Hydroxymethyl)-3,4-dihydroquinoxalin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10438158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148012-90-2 | |
| Record name | 3-(Hydroxymethyl)-3,4-dihydroquinoxalin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10438158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Copper-Catalyzed Cyclization with Amino Acids
A copper-catalyzed method involves reacting 2-bromoaniline with amino acids under oxidative conditions. For instance, using serine (which contains a hydroxymethyl side chain) as the amino acid precursor could theoretically yield the target compound. The general procedure involves:
-
Reagents : 2-bromoaniline, serine, copper(I) chloride, dimethylethylenediamine, potassium phosphate.
-
Workup : Extraction with ethyl acetate, column chromatography purification.
While this method is effective for synthesizing methyl-substituted derivatives (e.g., 5-methyl-1,2,3,4-tetrahydroquinoxaline), adapting it for hydroxymethyl incorporation remains speculative but chemically plausible.
Post-Cyclization Functionalization
Introducing the hydroxymethyl group after forming the quinoxaline core is a versatile strategy.
Alkylation of Dihydroquinoxalinones
Alkylation of 3,4-dihydroquinoxalin-2(1H)-one with hydroxymethyl-containing reagents is a direct approach:
-
Reagents : 3,4-Dihydroquinoxalin-2(1H)-one, protected hydroxymethyl bromide (e.g., benzyl bromomethyl ether).
-
Conditions : Potassium carbonate in DMF at room temperature.
-
Deprotection : Catalytic hydrogenation to remove benzyl groups.
Example :
This method achieves moderate to high yields (23–99%), though stability of hydroxymethyl intermediates requires careful handling.
Radical-Mediated Cyclization
A patent method employs radical chemistry to construct the dihydroquinoline skeleton while introducing substituents.
Cinnamamide and Aliphatic Aldehyde Coupling
-
Reagents : Cinnamamide derivatives, glycolaldehyde (or protected analogs), di-tert-butyl peroxide (DTBP).
-
Mechanism : DTBP generates radicals that facilitate cyclization and hydroxymethyl incorporation.
Advantages :
Photochemical Alkylation
Emerging photochemical methods enable C–H functionalization under mild conditions.
Blue Light-Mediated Alkylation
-
Reagents : N-Hydroxyphthalimide esters containing hydroxymethyl groups, 3,4-dihydroquinoxalin-2(1H)-one.
-
Conditions : Acetonitrile, 40 W blue LED (440 nm), room temperature.
This method is notable for its functional group tolerance and scalability.
Comparative Analysis of Methods
Industrial-Scale Considerations
For large-scale production, continuous flow systems are advantageous:
Chemical Reactions Analysis
Derivatization via Sulfonation Reactions
The hydroxymethyl group undergoes sulfonation for further functionalization :
Sulfonation Protocol
-
Reagents : Chlorosulfonic acid (ClSO₃H) in trifluoroacetic acid
-
Conditions : 0°C → RT, 20–48 hours
-
Products : Sulfonated derivatives (e.g., 3-(chlorosulfonyl)-analogues)
Example Transformation
| Starting Material | Product | Yield |
|---|---|---|
| 3-(Hydroxymethyl) derivative | Methyl 5-iodo-3-sulfonyl-thiophene-2-carboxylate | 37% |
This reaction enables late-stage diversification for drug discovery applications .
Radical Addition Reactions
Under visible-light photocatalysis with Ru(bpy)₃Cl₂, the compound participates in radical cross-couplings with trifluoromethyl ketones :
Reaction Mechanism
-
Photoexcitation of Ru(bpy)₃²⁺ generates Ru(bpy)₃³⁺
-
Single-electron transfer (SET) forms α-amino radical at C4
-
Radical addition to CF₃-ketones yields trifluoromethyl alcohols
Optimized Conditions
| Parameter | Value |
|---|---|
| Catalyst | Ru(bpy)₃Cl₂ (1 mol %) |
| Light source | 455 nm HP LED |
| Solvent | CH₃CN |
| Reaction time | 2.5 hours |
Key Product : Trifluoromethyl tertiary alcohol derivatives with retained stereochemical integrity .
Stability and Handling Considerations
Scientific Research Applications
Synthesis of 3-(Hydroxymethyl)-3,4-dihydroquinoxalin-2(1H)-one
The synthesis of this compound typically involves the condensation of 1,2-diamines with α-keto acids or aldehydes. Various methods have been reported in the literature, including:
- One-pot synthesis : Combining all reactants in a single reaction vessel to streamline the process.
- Multi-step synthesis : Involves intermediate compounds and purification steps to yield the final product.
Antibacterial Activity
Research has demonstrated that derivatives of this compound exhibit significant antibacterial properties. A study highlighted the synthesis of various derivatives and their evaluation against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications to the quinoxaline structure enhanced antibacterial efficacy, suggesting potential for development into new antibiotic agents .
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. Studies have shown that it can act as an antagonist at specific glutamate receptors, which are implicated in neurodegenerative diseases. This mechanism suggests that this compound could be beneficial in treating conditions like Alzheimer's disease and other cognitive disorders .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3-(Hydroxymethyl)-3,4-dihydroquinoxalin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl group can participate in hydrogen bonding and other interactions, which can modulate the activity of the target molecules. The quinoxaline core can also interact with various biological pathways, influencing cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The biological and physicochemical properties of 3,4-dihydroquinoxalin-2(1H)-one derivatives are highly dependent on substituents at positions 3, 4, 6, and 5. Key examples include:
This may reduce membrane permeability compared to lipophilic derivatives but improve solubility in aqueous environments.
Physicochemical Properties
The hydroxymethyl group likely increases solubility compared to methyl or aryl derivatives but may reduce thermal stability due to hydrogen-bonding networks.
Biological Activity
3-(Hydroxymethyl)-3,4-dihydroquinoxalin-2(1H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
The synthesis of this compound typically involves the reaction of o-phenylenediamine with glyoxal, leading to the formation of the quinoxaline core. The final product can be obtained through chiral resolution methods to isolate the (S)-enantiomer, which exhibits enhanced biological activity compared to its racemic counterpart.
Synthetic Route Overview
| Step | Description |
|---|---|
| Starting Materials | o-Phenylenediamine and glyoxal |
| Cyclization | Formation of the quinoxaline core |
| Chiral Resolution | Separation of the (S)-enantiomer using chiral chromatography or enzymatic methods |
Biological Activity
This compound has been investigated for various biological activities, including:
- Antimicrobial Activity : Studies indicate that quinoxaline derivatives can exhibit significant antibacterial properties against a range of pathogens. The compound has shown effectiveness in inhibiting bacterial growth, making it a candidate for developing new antimicrobial agents .
- Anticancer Properties : Research has demonstrated that this compound possesses cytotoxic effects against various cancer cell lines. It acts by targeting multiple molecular pathways involved in cancer progression, including inhibition of topoisomerase II and interference with tubulin polymerization .
- Anti-inflammatory Effects : The compound has also been evaluated for its anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting the NF-κB signaling pathway, which is crucial in mediating inflammatory responses .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The hydroxymethyl group allows for hydrogen bonding interactions with enzyme active sites, leading to inhibition. For instance, it has been noted for its inhibitory effects on cyclooxygenase (COX) enzymes and lactate dehydrogenase (LDHA), which are relevant in inflammation and cancer metabolism respectively .
- DNA Interaction : The quinoxaline core can intercalate with DNA, disrupting cellular replication processes and leading to apoptosis in cancer cells .
Case Studies
Several studies highlight the compound's potential:
- Antibacterial Study : A recent study evaluated the antibacterial efficacy of various quinoxaline derivatives, including this compound. Results indicated that it inhibited growth in Gram-positive and Gram-negative bacteria with IC50 values comparable to established antibiotics .
- Cytotoxicity Evaluation : In vitro assays demonstrated that this compound exhibited cytotoxic effects on human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values indicating potent activity .
- Anti-inflammatory Research : The compound was tested in models of inflammation where it significantly reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its potential as an anti-inflammatory agent .
Q & A
Q. What are the common synthetic routes for 3-(hydroxymethyl)-3,4-dihydroquinoxalin-2(1H)-one, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via copper-catalyzed reactions under mild conditions. For example, Tanimori et al. (2010) reported a chiral quinoxalinone synthesis using low copper catalyst loading (0.5–2 mol%) at 110°C for 24 hours, achieving enantioselectivity up to 99% ee . Alternative routes include hydrazine-mediated cyclization of substituted chromones or propenones, as demonstrated in anti-tubercular derivative synthesis . Reaction optimization should prioritize temperature control (e.g., 80–110°C), solvent polarity (e.g., THF or DMF), and catalyst choice to mitigate side reactions like over-oxidation.
Q. What safety precautions are critical when handling 3,4-dihydroquinoxalin-2(1H)-one derivatives?
- Methodological Answer : Derivatives of this scaffold are classified as harmful via inhalation, dermal contact, and ingestion. Standard protocols include:
Q. How are 3,4-dihydroquinoxalin-2(1H)-one derivatives characterized spectroscopically?
- Methodological Answer : Structural validation relies on:
- 1H/13C NMR : Key peaks include δ ~7.2–7.4 ppm (aromatic protons) and δ ~170–180 ppm (carbonyl carbons) .
- HRMS : Confirm molecular ion ([M+H]+) with <5 ppm error, e.g., C14H13N2O at m/z 225.1017 .
- IR : Stretching frequencies for C=O (~1650 cm⁻¹) and N-H (~3300 cm⁻¹) bonds .
Advanced Research Questions
Q. How can catalytic systems be optimized for alkynylation or carbon insertion in 3,4-dihydroquinoxalin-2(1H)-one scaffolds?
- Methodological Answer : Copper(I) catalysts (e.g., CuI) paired with ligands like 1,10-phenanthroline enhance aerobic oxidative alkynylation, achieving yields up to 65% for ethynyl derivatives . For carbon insertion, hexafluoroisopropanol (HFIP) catalyzes Mannich reactions, enabling divergent synthesis of fluoro-substituted derivatives under mild conditions (rt, 12h) . Key parameters include ligand-to-metal ratio (1:1–2:1) and solvent choice (e.g., HFIP for improved electrophilicity).
Q. How should researchers resolve contradictions in yield variability across synthetic routes?
- Methodological Answer : Yield discrepancies (e.g., 33% for 3af vs. 65% for 4b in alkynylation ) arise from steric hindrance, electronic effects, or competing pathways. Mitigation strategies:
- Mechanistic Probes : Use deuterium labeling or kinetic isotope effects to identify rate-limiting steps.
- Computational Modeling : Density Functional Theory (DFT) to predict transition-state energies and substituent effects .
Q. What strategies are effective for designing bioactive derivatives of 3,4-dihydroquinoxalin-2(1H)-one?
- Methodological Answer : Anti-tubercular activity is enhanced by introducing hydrazinylmethoxy or arylacylidene groups via hydrazine reactions . For antimicrobial activity, incorporate halogen substituents (e.g., 6-bromo derivatives) to improve membrane penetration . Bioisosteric replacement (e.g., thiophene for phenyl) balances solubility and potency .
Q. How do stereochemical challenges in dihydroquinoxalinone synthesis impact biological activity?
- Methodological Answer : Enantiomers exhibit divergent binding affinities. For example, (Z)-3h (from Suzuki et al., 2023) showed 10-fold higher activity against Mycobacterium tuberculosis than its (E)-isomer . Resolution methods:
- Chiral HPLC : Use amylose-based columns for separation.
- X-ray Crystallography : Confirm absolute configuration via heavy-atom derivatives .
Q. What mechanistic insights guide the design of novel dihydroquinoxalinone-based enzyme inhibitors?
- Methodological Answer : Competitive inhibition is achieved by mimicking natural substrates. For instance, 3-(hydroxymethyl) derivatives act as transition-state analogs for quinone-dependent oxidoreductases. Kinetic studies (e.g., Lineweaver-Burk plots) and molecular docking (AutoDock Vina) validate binding modes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
